molecular formula C11H16FN B7871654 N-(2-Fluoro-4-methylbenzyl)propan-2-amine

N-(2-Fluoro-4-methylbenzyl)propan-2-amine

Cat. No.: B7871654
M. Wt: 181.25 g/mol
InChI Key: TWMGOWQQRMYPRL-UHFFFAOYSA-N
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Description

N-(2-Fluoro-4-methylbenzyl)propan-2-amine is an organic compound that belongs to the class of amines It features a benzyl group substituted with a fluorine atom and a methyl group, attached to a propan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-4-methylbenzyl)propan-2-amine typically involves the reaction of 2-fluoro-4-methylbenzyl chloride with propan-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired amine compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-4-methylbenzyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines with different substitution patterns.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

N-(2-Fluoro-4-methylbenzyl)propan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-4-methylbenzyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the amine group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Fluorobenzyl)propan-2-amine: Similar structure but lacks the methyl group on the benzyl ring.

    N-(4-Methylbenzyl)propan-2-amine: Similar structure but lacks the fluorine atom on the benzyl ring.

    N-(2-Chloro-4-methylbenzyl)propan-2-amine: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness

N-(2-Fluoro-4-methylbenzyl)propan-2-amine is unique due to the presence of both fluorine and methyl groups on the benzyl ring. This combination can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[(2-fluoro-4-methylphenyl)methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c1-8(2)13-7-10-5-4-9(3)6-11(10)12/h4-6,8,13H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWMGOWQQRMYPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNC(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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